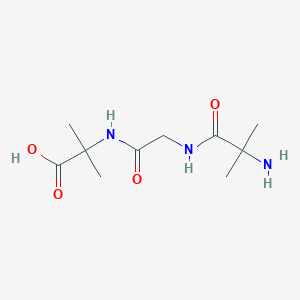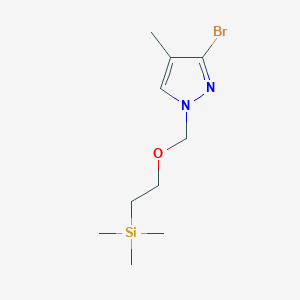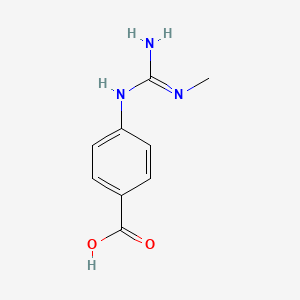
4-(3-Methylguanidino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[imino(methylamino)methyl]amino]-: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzoic acid, where the para position is substituted with an imino(methylamino)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[imino(methylamino)methyl]amino]- typically involves the reaction of 4-aminobenzoic acid with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, 4-[[imino(methylamino)methyl]amino]- can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or carboxyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the imino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Varied products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives may act as enzyme inhibitors or activators.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and resins. Its unique chemical structure allows it to impart specific properties to the final products, such as increased stability or enhanced performance.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[imino(methylamino)methyl]amino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
Comparison: Compared to its similar compounds, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is unique due to the presence of the imino(methylamino)methyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its derivatives may exhibit different solubility, stability, and reactivity profiles, which can be advantageous in specific contexts.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
4-[(N'-methylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12) |
Clave InChI |
PENAWPNXAHVARH-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


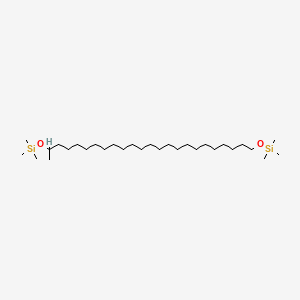
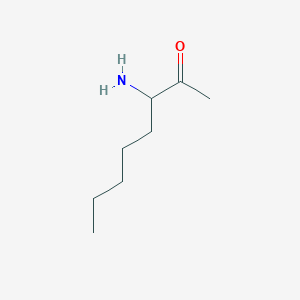
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
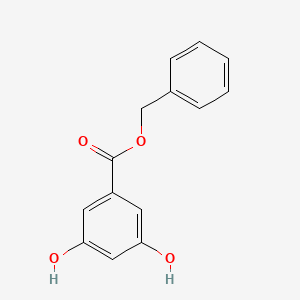

![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
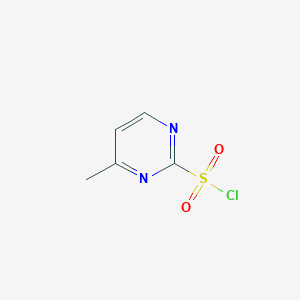
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
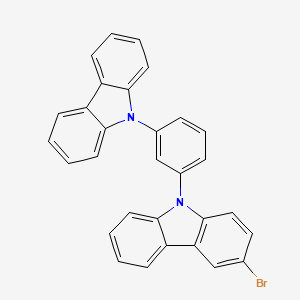
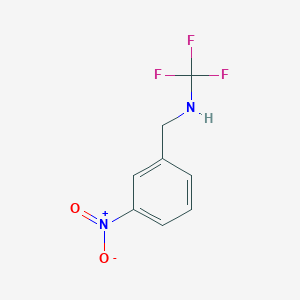
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)

